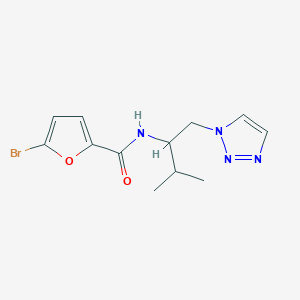

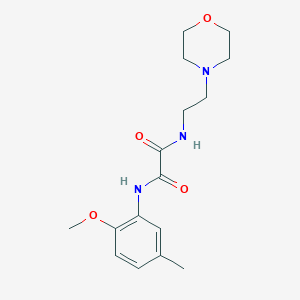

![molecular formula C23H17ClN4O2S B2507653 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326915-77-8](/img/structure/B2507653.png)

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel thieno[2,3-d]pyrimidine compounds has been explored in the research presented. Specifically, the synthesis process involves the condensation of 6-(2-methylthio-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine with various secondary amines to yield a series of fluorescent compounds. This reaction is part of a broader effort to create new compounds with potential applications in fluorescence-based technologies. The synthesis is characterized by the use of IR, ^1H NMR, mass, and elemental analysis, ensuring the accurate identification of the resulting compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy, ^1H nuclear magnetic resonance (NMR), and mass spectrometry are employed to determine the structural characteristics of the novel compounds. These methods provide detailed information about the molecular framework and the substituents attached to the thieno[2,3-d]pyrimidine core. The use of UV-vis spectroscopy further aids in understanding the electronic structure and the absorption properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are based on the reactivity of the thieno[2,3-d]pyrimidine moiety with secondary amines. The condensation reaction leads to the formation of 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine compounds. The reaction conditions and the choice of secondary amines play a crucial role in determining the yield and the properties of the fluorescent compounds produced .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The fluorescence characteristics, in particular, are investigated using UV-vis absorption and emission spectra. The studies reveal that the novel compounds exhibit intense blue to yellow-green fluorescence, which varies depending on the solvent polarity and the specific substituents on the thieno[2,3-d]pyrimidine ring. These properties suggest potential applications in areas where fluorescence is utilized, such as bioimaging and sensing .

In addition to the fluorescence properties, the antibacterial and antifungal activities of related thiazolo[2,3-b]pyrimidinone derivatives possessing a 4-methylthiophenyl moiety have been evaluated. These compounds, synthesized through a multicomponent reaction (MCR), have shown moderate to excellent growth inhibition of various bacteria and fungi, indicating their potential as antimicrobial agents. The biological activity is characterized by the structural features of the compounds, as confirmed by IR, ^1H NMR, and mass spectral studies .

Relevant Case Studies

While the provided data does not include specific case studies, the research implies potential applications in the field of fluorescence and antimicrobial activity. The novel fluorescent compounds could be further studied in the context of real-world applications, such as the development of fluorescent probes for biological systems. Similarly, the antimicrobial properties of the thiazolo[2,3-b]pyrimidinone derivatives could be explored through in vivo studies to assess their efficacy and safety as therapeutic agents .

科学的研究の応用

Synthesis and Derivative Development

Various studies have explored the synthesis of derivatives related to the complex chemical structure of 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. For instance, Ashalatha et al. (2007) synthesized a range of derivatives from a related base compound, evaluating their anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising biological activities (Ashalatha et al., 2007). Similarly, Hafez et al. (2016) created novel pyrazole derivatives with antimicrobial and anticancer potentials (Hafez et al., 2016).

Antimicrobial and Anticancer Activity

The derivatives of this compound class have been investigated for antimicrobial and anticancer activities. For instance, studies like those by Rajanarendar et al. (2010) and Kumar et al. (2011) reported good antibacterial and antifungal activities and also showed promising anticancer activities for some derivatives (Rajanarendar et al., 2010), (Kumar et al., 2011).

Antifolate and Receptor Selectivity

Deng et al. (2009) synthesized a series of compounds as selective folate receptor (FR) alpha and beta substrates and antitumor agents. These compounds were found to be potent growth inhibitors of tumor cells that express folate receptors, showcasing a unique mechanism distinct from other antifolates (Deng et al., 2009).

Antibacterial and Antifungal Activities

The synthesized derivatives of related compounds have shown significant in vitro antibacterial activity against various bacterial strains, as well as antifungal and antimycobacterial activities, as demonstrated in studies by Chambhare et al. (2003) and Prasad & Kishore (2007) (Chambhare et al., 2003), (Prasad & Kishore, 2007).

作用機序

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It is known to exhibit significantantimycobacterial activity . This suggests that it may interfere with essential biochemical processes in the mycobacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it disrupts processes essential for the survival and replication of mycobacteria .

Result of Action

The compound exhibits significant antimycobacterial activity, suggesting that it can effectively inhibit the growth of or kill mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.

将来の方向性

特性

IUPAC Name |

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-13-5-3-4-6-16(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)15-7-9-17(24)10-8-15/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYFPJACAHZWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)